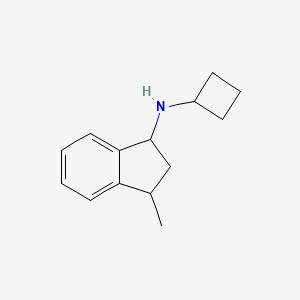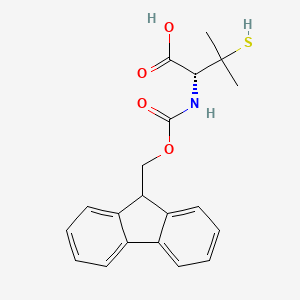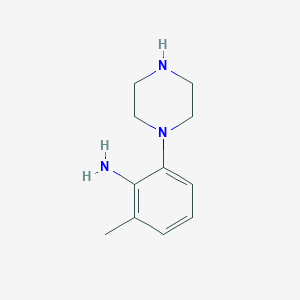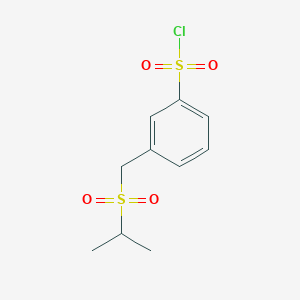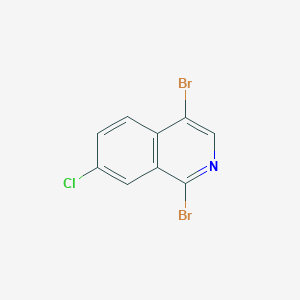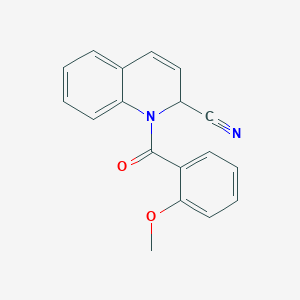
1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile is an organic compound with a complex structure that includes a quinoline core, a methoxybenzoyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the reaction of 2-methoxybenzoyl chloride with 4-cyanoaniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dry toluene and is refluxed for an extended period, usually around 24 hours . The resulting product is then purified to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or nitrated benzoyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s antiproliferative activity is believed to be due to its ability to induce oxidative stress in cancer cells, leading to cell death. The exact molecular targets and pathways are still under investigation, but it is thought to involve the modulation of reactive oxygen species (ROS) levels and the inhibition of key enzymes involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
1-Pentyl-3-(2-methoxybenzoyl)indole: A synthetic cannabinoid with a similar methoxybenzoyl group.
1-Butyl-3-(2-methoxybenzoyl)indole: Another synthetic cannabinoid with structural similarities.
Uniqueness
1-(2-Methoxybenzoyl)-1,2-dihydroquinoline-2-carbonitrile is unique due to its combination of a quinoline core, a methoxybenzoyl group, and a carbonitrile group. This unique structure imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Propiedades
Fórmula molecular |
C18H14N2O2 |
|---|---|
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
1-(2-methoxybenzoyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C18H14N2O2/c1-22-17-9-5-3-7-15(17)18(21)20-14(12-19)11-10-13-6-2-4-8-16(13)20/h2-11,14H,1H3 |
Clave InChI |
LWYSURKCGBECJD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)N2C(C=CC3=CC=CC=C32)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


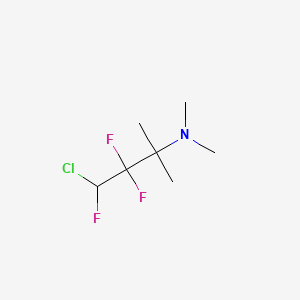
![(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B15200443.png)
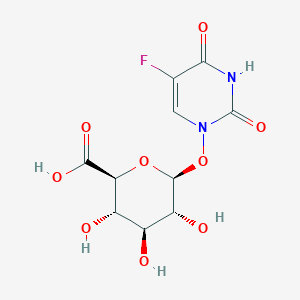
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B15200459.png)
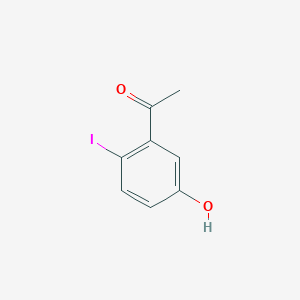
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)

